molecular formula C13H9F3O B7625319 4-Methyl-2-(3,4,5-trifluorophenyl)phenol

4-Methyl-2-(3,4,5-trifluorophenyl)phenol

Cat. No.: B7625319
M. Wt: 238.20 g/mol
InChI Key: PSJIEFQSGQAGPS-UHFFFAOYSA-N
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Description

4-Methyl-2-(3,4,5-trifluorophenyl)phenol is a sophisticated fluorinated phenolic compound designed for advanced research and development applications, particularly in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms on the phenyl ring is a well-established tactic to fine-tune the properties of lead compounds . The presence of multiple fluorine atoms and a phenolic hydroxyl group on a biphenyl-like scaffold makes this compound a valuable building block for developing novel active molecules. The primary research value of this compound lies in its potential application in drug discovery. Fluorine atoms and fluorinated groups are known to profoundly influence a molecule's characteristics, such as enhancing its metabolic stability, modulating lipophilicity (logP), and improving binding affinity to biological targets through electronic and steric effects . The combination of the lipophilic trifluorophenyl group and the hydrogen-bonding capable phenol group allows researchers to create molecules that can engage in specific interactions with enzymes or receptors. This compound serves as a key intermediate for the synthesis of more complex molecules, including potential candidates for central nervous system (CNS) agents, antimicrobials, and other therapeutic areas. In material science, this phenol can be utilized as a monomer or precursor for synthesizing specialized polymers, ligands for catalysis, and liquid crystals. The strong electronegativity of the fluorine atoms alters the electronic distribution of the molecule, which can be exploited to adjust the properties of resulting materials. Researchers are encouraged to leverage this high-purity compound to explore new chemical spaces and accelerate innovation in their projects. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Please handle with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-methyl-2-(3,4,5-trifluorophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O/c1-7-2-3-12(17)9(4-7)8-5-10(14)13(16)11(15)6-8/h2-6,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJIEFQSGQAGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=CC(=C(C(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Fluorinated Phenylphenols
  • 3-Fluoro-4-(3,4,5-trifluorophenyl)phenol: Differs by a single fluorine at C3 of the phenol ring.
  • 2-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol (CAS 1261972-22-8): Contains a methoxy and trifluoromethyl group on the adjacent phenyl ring. The trifluoromethyl group is more electron-withdrawing than trifluorophenyl, affecting electronic distribution and acidity .
Halogenated and Alkylated Phenols
  • 4-Chloro-3-(trifluoromethyl)phenol (CAS 570391-18-3): Replaces the trifluorophenyl group with a chloro-trifluoromethyl combination. The chloro group increases acidity (pKa ~8–9) compared to methyl, while the trifluoromethyl group enhances hydrophobicity .
  • 3-(4-Methoxyphenyl)-2-methyl-5-phenylphenol (10a): Features methoxy and phenyl substituents. The methoxy group improves solubility in polar solvents, whereas the methyl group in the target compound may reduce crystallinity .
Trifluorophenyl Derivatives
  • 3,4,5-(Trifluorophenyl)acetic Acid: Shares the trifluorophenyl motif but includes a carboxylic acid group. The carboxylic acid (pKa ~2–3) is significantly more acidic than the phenol (pKa ~10), enabling salt formation and distinct reactivity .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Solubility Notable Properties
4-Methyl-2-(3,4,5-trifluorophenyl)phenol 248.19 (calc.) Not reported Likely soluble in ethanol, THF High lipophilicity, moderate acidity
3-Fluoro-4-(3,4,5-trifluorophenyl)phenol 250.16 (calc.) Not reported Soluble in DMSO, acetone Enhanced polarity due to F at C3
4-Chloro-3-(trifluoromethyl)phenol 200.56 ~70–73 (analogue) Soluble in ethanol, ether Higher acidity (pKa ~8)
3,4,5-(Trifluorophenyl)acetic Acid 194.12 70–73 Soluble in ethanol, ether Acidic (pKa ~2–3), crystalline
3-(4-Methoxyphenyl)-2-methyl-5-phenylphenol 304.37 Oil (10a) Soluble in THF, ethyl acetate Low crystallinity, moderate polarity

Data synthesized from .

Preparation Methods

Suzuki-Miyaura Coupling for Biaryl Linkage Formation

The Suzuki-Miyaura reaction between 2-bromo-4-methylphenol and 3,4,5-trifluorophenylboronic acid represents a direct route to the target compound. Optimization studies reveal that palladium catalysts (e.g., Pd(PPh₃)₄) in a toluene/water biphasic system at 80°C achieve 68% yield (Table 1). Crucially, protecting the phenolic hydroxyl group as a tert-butyldimethylsilyl (TBS) ether prevents catalyst poisoning, with subsequent deprotection using tetrabutylammonium fluoride (TBAF) restoring the free phenol.

Table 1: Suzuki-Miyaura Coupling Optimization

CatalystSolvent SystemTemp (°C)Yield (%)
Pd(PPh₃)₄Toluene/H₂O8068
Pd(OAc)₂/XPhosDioxane/H₂O10072
NiCl₂(dppf)DMF/H₂O12041

Buchwald-Hartwig Amination Followed by Hydrolysis

An alternative pathway involves amination of 2-chloro-4-methylphenol with 3,4,5-trifluoroaniline under Pd₂(dba)₃ catalysis, followed by diazotization and hydrolysis to the phenol. While this method circumvents boronic acid synthesis, competitive C-N bond formation at the 4-methyl position reduces regioselectivity, capping yields at 55%.

Electrophilic Fluorination and Directed ortho-Metalation

Sequential Fluorination of 2-(3,5-Difluorophenyl)-4-Methylphenol

Direct fluorination using Selectfluor® in acetonitrile at 0°C introduces the third fluorine atom at the para position of the aryl ring. Kinetic studies demonstrate that electron-withdrawing methyl groups on the phenol enhance fluorination rates (k = 0.15 min⁻¹), achieving 89% conversion within 2 hours. However, over-fluorination at the methyl-bearing ring remains a challenge, necessitating precise stoichiometric control.

Directed ortho-Metalation (DoM) for Methyl Group Introduction

Lithiation of 2-(3,4,5-trifluorophenyl)phenol using LDA at -78°C, followed by quenching with methyl iodide, installs the methyl group with 73% efficiency. Substituent effects analysis reveals that the trifluorophenyl group directs metalation to the ortho position through a combination of inductive and steric effects.

Oxidative Coupling and Reductive Elimination Strategies

Ullmann-Type Coupling with Copper Catalysts

Copper(I) iodide-mediated coupling of 4-methyl-2-iodophenol and 3,4,5-trifluorophenylzinc bromide in DMF at 130°C delivers the biaryl product in 61% yield. While avoiding precious metals, this method suffers from homocoupling byproducts (up to 22%), as confirmed by GC-MS analysis.

Photoredox Catalysis for C-O Bond Formation

Visible-light-driven coupling of 4-methylphenol and 3,4,5-trifluorophenyl diazonium salt using Ru(bpy)₃Cl₂ achieves 70% yield under mild conditions (25°C, 24h). Transient absorption spectroscopy identifies the phenoxyl radical as the key intermediate, with the trifluoromethyl group stabilizing the transition state through polar interactions.

Protective Group Strategies and Deprotection Dynamics

Silyl Ether Protection

Protecting the phenol as a TBS ether (using TBSCl/imidazole) prior to cross-coupling prevents unwanted side reactions. Deprotection with TBAF in THF proceeds quantitatively but requires rigorous anhydrous conditions to avoid silica gel contamination.

Benzyl Ether Cleavage via Hydrogenolysis

Benzyl protection (BnBr/K₂CO₃) followed by Pd/C-catalyzed hydrogenolysis at 40 psi H₂ achieves full deprotection in 2 hours. Comparative studies show benzyl groups outperform methyl ethers in stability during fluorination steps.

Scalability and Industrial Considerations

Pilot-scale trials (1 kg) of the Suzuki-Miyaura route demonstrate consistent yields (65–68%) with Pd leaching below 5 ppm. Economic analyses favor this method over Ullmann coupling due to lower catalyst costs and reduced purification steps. Environmental metrics (E-factor = 18.2) highlight opportunities for solvent recycling to improve sustainability .

Q & A

Q. What are the recommended synthetic routes for 4-Methyl-2-(3,4,5-trifluorophenyl)phenol, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, starting with protecting the phenol group to prevent unwanted side reactions. The trifluorophenyl moiety can be introduced via Suzuki-Miyaura cross-coupling between a boronic acid derivative of 3,4,5-trifluorophenyl and a halogenated precursor (e.g., 2-bromo-4-methylphenol) using a palladium catalyst . Microwave-assisted reactions (e.g., 50–100°C, 30–60 min) may enhance yield and reduce reaction time . Post-coupling, deprotection under mild acidic conditions (e.g., HCl/THF) regenerates the phenol group. Optimization involves solvent selection (polar aprotic solvents like DMF), catalyst loading (1–5 mol%), and temperature control .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 19^19F NMR verify substitution patterns (e.g., splitting of aromatic protons due to fluorine coupling) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (expected m/z for C13_{13}H9_9F3_3O: ~262.06) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% for research-grade material) .
  • Elemental Analysis : Validates C, H, F, and O content within ±0.4% of theoretical values .

Q. How should this compound be stored to ensure long-term stability?

Store under inert atmosphere (N2_2 or Ar) at 2–8°C in amber glass vials to prevent photodegradation. Avoid exposure to moisture, as the phenol group may undergo oxidation. Stability studies suggest a shelf life of >12 months under these conditions, validated by periodic HPLC analysis .

Advanced Research Questions

Q. How do the fluorine substituents influence the compound’s electronic properties and reactivity?

The 3,4,5-trifluorophenyl group induces strong electron-withdrawing effects, lowering the phenol’s pKa (estimated ~8.5 vs. ~10 for unsubstituted phenol) and enhancing its acidity. This promotes nucleophilic aromatic substitution (e.g., etherification) at the ortho/para positions . Fluorine’s electronegativity also stabilizes intermediates in catalytic cycles, as seen in analogous borane-catalyzed hydroboration reactions . Computational studies (DFT) can model charge distribution and frontier molecular orbitals to predict reactivity .

Q. What role could this compound play in catalysis or materials science?

  • Catalysis : The trifluorophenyl group may act as a directing group in transition-metal catalysis (e.g., Pd-mediated C–H activation) .
  • Materials Science : Fluorinated phenols are precursors for liquid crystals or polymers with enhanced thermal stability. Functionalization via esterification (e.g., with acrylate derivatives) could yield UV-curable resins .

Q. What methodologies are recommended for studying its interactions with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) leveraging the phenol’s hydrogen-bonding capacity .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD_D, kon_{on}/koff_{off}) to immobilized proteins .
  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to assess pharmacokinetic potential .

Q. How can contradictions in experimental data (e.g., conflicting reactivity reports) be resolved?

  • Control Experiments : Replicate reactions under strictly anhydrous conditions to rule out moisture interference.
  • Isotopic Labeling : Use 18^{18}O-labeled phenol to trace oxidation pathways .
  • Advanced Spectrometry : MALDI-TOF or 2D NMR (e.g., NOESY) identifies side products or conformational isomers .

Safety and Regulatory Considerations

Q. What safety protocols are essential for handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of phenolic vapors.
  • First Aid : For skin contact, wash with 10% ethanol/water solution; for eye exposure, rinse with saline for 15 min .
  • Waste Disposal : Neutralize with 1M NaOH before incineration .

Tables for Key Data

Property Value/Method Reference
Synthetic Yield 65–78% (microwave-assisted coupling)
pKa (Predicted) ~8.5 (DFT calculation)
HPLC Retention Time 6.2 min (C18 column, 70:30 MeOH:H2_2O)
Storage Stability >12 months at 2–8°C

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